molecular formula C15H23Cl2NO2 B13746020 1-Benzoxepin-5-ol, 2,3,4,5-tetrahydro-8-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride CAS No. 37479-96-2

1-Benzoxepin-5-ol, 2,3,4,5-tetrahydro-8-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride

Cat. No.: B13746020
CAS No.: 37479-96-2
M. Wt: 320.3 g/mol
InChI Key: TVXJULSIMXKQDM-UHFFFAOYSA-N
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Description

1-Benzoxepin-5-ol, 2,3,4,5-tetrahydro-8-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride is a chemical compound with the molecular formula C15H23Cl2NO2. This compound is known for its unique structure, which includes a benzoxepin ring system, a chloro substituent, and a dimethylamino propyl side chain. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxepin-5-ol, 2,3,4,5-tetrahydro-8-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride typically involves the following steps:

    Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloro Substituent: Chlorination reactions are used to introduce the chloro group at the desired position on the benzoxepin ring.

    Attachment of the Dimethylamino Propyl Side Chain: This step involves the reaction of the benzoxepin intermediate with a dimethylamino propyl reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the synthesis reactions efficiently.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxepin-5-ol, 2,3,4,5-tetrahydro-8-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro substituent can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

1-Benzoxepin-5-ol, 2,3,4,5-tetrahydro-8-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzoxepin-5-ol, 2,3,4,5-tetrahydro-8-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzoxepin-5-ol, 2,3,4,5-tetrahydro-8-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride is unique due to its specific combination of a benzoxepin ring, chloro substituent, and dimethylamino propyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

37479-96-2

Molecular Formula

C15H23Cl2NO2

Molecular Weight

320.3 g/mol

IUPAC Name

3-(8-chloro-5-hydroxy-3,4-dihydro-2H-1-benzoxepin-5-yl)propyl-dimethylazanium;chloride

InChI

InChI=1S/C15H22ClNO2.ClH/c1-17(2)9-3-7-15(18)8-4-10-19-14-11-12(16)5-6-13(14)15;/h5-6,11,18H,3-4,7-10H2,1-2H3;1H

InChI Key

TVXJULSIMXKQDM-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCC1(CCCOC2=C1C=CC(=C2)Cl)O.[Cl-]

Origin of Product

United States

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